molecular formula C6H15NO B1526245 4-Amino-3,3-dimethylbutan-1-ol CAS No. 622865-33-2

4-Amino-3,3-dimethylbutan-1-ol

Cat. No.: B1526245
CAS No.: 622865-33-2
M. Wt: 117.19 g/mol
InChI Key: INBMMXYCODJFAA-UHFFFAOYSA-N
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Description

4-Amino-3,3-dimethylbutan-1-ol is an organic compound with the molecular formula C6H14O2. It is a versatile chemical that finds applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is characterized by its amino group (-NH2) attached to a 3,3-dimethylbutan-1-ol structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-3,3-dimethylbutan-1-ol can be synthesized through several methods, including the reduction of corresponding nitriles or amides. One common synthetic route involves the reduction of 3,3-dimethylbutan-1-one oxime using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic hydrogenation of the corresponding nitrile or amide under high pressure and temperature conditions. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Substitution reactions can be performed using nucleophiles or electrophiles under appropriate reaction conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

4-Amino-3,3-dimethylbutan-1-ol is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and biologically active compounds. Its applications extend to the development of new drugs, materials, and chemical processes.

Mechanism of Action

4-Amino-3,3-dimethylbutan-1-ol is structurally similar to other compounds such as 3,3-dimethylbutan-1-ol and 2-amino-3,3-dimethylbutan-1-ol. its unique amino group and molecular structure confer distinct chemical and biological properties. These differences make it suitable for specific applications where other similar compounds may not be as effective.

Comparison with Similar Compounds

  • 3,3-Dimethylbutan-1-ol

  • 2-Amino-3,3-dimethylbutan-1-ol

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Properties

IUPAC Name

4-amino-3,3-dimethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2,5-7)3-4-8/h8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBMMXYCODJFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622865-33-2
Record name 4-amino-3,3-dimethylbutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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